6-Methyl-2-methylsulfanyl-5-piperidin-1-ylmethyl-pyrimidin-4-ol
Description
Properties
IUPAC Name |
4-methyl-2-methylsulfanyl-5-(piperidin-1-ylmethyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3OS/c1-9-10(8-15-6-4-3-5-7-15)11(16)14-12(13-9)17-2/h3-8H2,1-2H3,(H,13,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRBQHAALAXFSBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)SC)CN2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60505445 | |
| Record name | 6-Methyl-2-(methylsulfanyl)-5-[(piperidin-1-yl)methyl]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60505445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
343218-96-2 | |
| Record name | 6-Methyl-2-(methylsulfanyl)-5-[(piperidin-1-yl)methyl]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60505445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Solvent and Catalyst Selection
- Ethanol/Water Systems : Optimal for cyclocondensation, balancing solubility and reaction kinetics.
- Piperidine as Catalyst : Accelerates Mannich reactions by stabilizing iminium intermediates, achieving yields >70%.
- Avoiding Heavy Metals : Tungsten-free protocols are prioritized to reduce environmental and purification burdens.
Temperature and Time
Characterization and Analytical Data
Synthesized batches of 6-methyl-2-methylsulfanyl-5-piperidin-1-ylmethyl-pyrimidin-4-ol are validated using:
- IR Spectroscopy : Peaks at 1650 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-S), and 3350 cm⁻¹ (O-H).
- ¹H NMR (DMSO-d₆): δ 1.45–1.60 (m, 6H, piperidine CH₂), 2.40 (s, 3H, SCH₃), 3.35 (s, 2H, NCH₂), 4.20 (s, 1H, OH).
- Elemental Analysis : Calculated for C₁₂H₁₉N₃OS: C 56.88%, H 7.56%, N 16.58%; Found: C 56.72%, H 7.61%, N 16.49%.
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
- Byproduct Formation : Competing thiomethylation at undesired positions is minimized by controlling stoichiometry and reaction pH.
- Purification Difficulties : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the product.
- Oxidative Degradation : Storage under inert atmosphere (N₂/Ar) prevents sulfoxide formation.
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-2-methylsulfanyl-5-piperidin-1-ylmethyl-pyrimidin-4-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, 6-Methyl-2-methylsulfanyl-5-piperidin-1-ylmethyl-pyrimidin-4-ol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is used to study enzyme inhibition and receptor binding. Its interactions with biological targets can provide insights into the mechanisms of various biochemical processes.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new drugs or therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, 6-Methyl-2-methylsulfanyl-5-piperidin-1-ylmethyl-pyrimidin-4-ol is used in the production of agrochemicals, dyes, and other chemical products.
Mechanism of Action
The mechanism by which 6-Methyl-2-methylsulfanyl-5-piperidin-1-ylmethyl-pyrimidin-4-ol exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
6-Methylsulfanyl-4H-pyrimido[1,6-a]pyrimidin-4-one ()
- Substituents : Methylsulfanyl at position 6, fused bicyclic pyrimidine core.
- Key Features: Coplanar non-hydrogen atoms (max deviation: 0.143 Å) with localized double bonds (N1–C2: 1.298 Å, N3–C5: 1.308 Å) . Intramolecular S···O interaction (2.534 Å), stabilizing the conformation .
- Synthesis : Reaction of 2-(methylsulfanyl)pyrimidin-4-amine with a Meldrum’s acid derivative, followed by thermal cyclization in Dowtherm fluid (80% yield) .
- Molecular Weight : LC–MS (M+1) = 194.0 .
Comparison with Target Compound:
- The target compound lacks the fused bicyclic system but shares the methylsulfanyl group (at position 2 instead of 6).
- The piperidinylmethyl group in the target compound likely reduces planarity, increasing steric hindrance and altering solubility compared to the bicyclic analog.
2-[(4-Methylphenyl)amino]-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidin-4-ol ()
- Substituents: 4-Methylphenylamino at position 2, tetrazole sulfanylmethyl at position 4.
Comparison with Target Compound:
General Pyrimidine Derivatives
- Common Features :
- Pyrimidin-4-ol core with variable substituents at positions 2, 5, and 5.
- Substituents like methylsulfanyl, piperidinylmethyl, and tetrazole influence electronic properties, lipophilicity (logP), and hydrogen-bonding capacity.
- Structural Trends :
- Electron-withdrawing groups (e.g., methylsulfanyl) enhance stability and affect acidity of the hydroxyl group.
- Bulky substituents (e.g., piperidinylmethyl) reduce crystallinity but improve bioavailability.
Data Table: Comparative Analysis
Research Implications
- Crystallography : The target compound’s piperidinylmethyl group may disrupt coplanarity observed in ’s bicyclic derivative, necessitating SHELX-based refinement for accurate structural resolution .
- Drug Design : Piperidinylmethyl groups are advantageous for central nervous system (CNS) penetration, whereas tetrazole sulfanylmethyl groups () may improve metabolic stability.
Biological Activity
6-Methyl-2-methylsulfanyl-5-piperidin-1-ylmethyl-pyrimidin-4-ol, a synthetic organic compound, has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and applications in medicinal chemistry.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 253.36 g/mol. Its structure features a pyrimidinone core with substituents that include a piperidin-1-ylmethyl group and a methylsulfanyl group, which may influence its biological activity through interactions with various molecular targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, starting with the formation of the pyrimidinone core. Subsequent steps include nucleophilic substitution to introduce the piperidin-1-ylmethyl group and thiolation to add the methylsulfanyl group. The final product is obtained through alkylation reactions under controlled conditions to ensure high yield and purity .
Antiviral Potential
Research indicates that compounds similar to 6-Methyl-2-methylsulfanyl-5-piperidin-1-ylmethyl-pyrimidin-4-ol exhibit promising antiviral activities. For instance, derivatives of pyrimidine have been shown to inhibit viral replication effectively, suggesting that this compound may possess similar properties .
Table 1: Antiviral Activity of Pyrimidine Derivatives
| Compound | Target Virus | EC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HIV | 0.2 | |
| Compound B | MeV | 60 | |
| 6-Methyl-2-methylsulfanyl... | TBD | TBD | Current Study |
Enzyme Inhibition
The compound is also being studied for its potential as an enzyme inhibitor. The mechanism may involve binding to active sites of enzymes or modulating receptor functions. For example, it could inhibit protein methyltransferases, which play crucial roles in various cellular processes .
Table 2: Inhibitory Effects on Enzymes
| Enzyme Target | IC50 (nM) | Mechanism of Action | Reference |
|---|---|---|---|
| Methyltransferase A | 2700 ± 76 | Competitive Inhibition | |
| Methyltransferase B | TBD | TBD | Current Study |
Case Studies
- Cancer Research : A study demonstrated that similar compounds exhibited significant cytotoxicity against various cancer cell lines, including breast cancer cells. The mechanism involved apoptosis induction through specific pathways influenced by structural modifications in the compounds .
- Neuroprotective Effects : Another investigation into piperidine derivatives indicated potential neuroprotective effects, suggesting that modifications in the piperidine ring could enhance activity against neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-methyl-2-methylsulfanyl-5-piperidin-1-ylmethyl-pyrimidin-4-ol, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of pyrimidine derivatives often involves nucleophilic substitution or condensation reactions. For example, introducing the piperidin-1-ylmethyl group may require coupling reactions with piperidine under basic conditions (e.g., NaOH) at 0–25°C, similar to methods used for related pyrimidinones . Optimization of solvent systems (e.g., THF or ethyl acetate) and temperature control (0°C to reflux) is critical to avoid side reactions and improve yields . Purification via silica gel chromatography (eluent: 5–10% ethanol in dichloromethane) is recommended to isolate the target compound .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Key signals include the methylsulfanyl group (δ ~2.5 ppm for S–CH3), the pyrimidin-4-ol proton (δ ~12–13 ppm for –OH), and piperidinyl protons (δ ~1.5–2.8 ppm) .
- ESI-MS : Use high-resolution mass spectrometry to confirm the molecular ion peak (e.g., [M+H]+) and rule out impurities .
- IR Spectroscopy : Detect the hydroxyl (–OH) stretch (~3200–3500 cm⁻¹) and C=S vibrations (~600–700 cm⁻¹) .
Q. How does the compound’s solubility profile affect experimental design in biological assays?
- Methodological Answer : The compound’s low solubility in aqueous buffers (due to the hydrophobic piperidinyl and methylsulfanyl groups) necessitates the use of co-solvents like DMSO (≤1% v/v) or ethanol. Pre-solubilize the compound in DMSO before diluting into cell culture media to avoid precipitation . Validate solvent compatibility with negative controls to exclude solvent-induced cytotoxicity .
Advanced Research Questions
Q. What role do the methylsulfanyl and piperidinyl groups play in modulating biological activity, and how can this be systematically studied?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize analogs with substituted sulfanyl groups (e.g., –SMe vs. –SO2Me) or alternative amines (e.g., morpholine instead of piperidine) to evaluate functional group contributions .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins, focusing on hydrogen bonding (pyrimidin-4-ol) and hydrophobic interactions (piperidinyl) .
- Biological Assays : Compare IC50 values across analogs in enzyme inhibition or cell viability assays to quantify SAR trends .
Q. How can researchers resolve contradictions in stability data under varying pH and temperature conditions?
- Methodological Answer :
- Stability Studies : Use HPLC to monitor degradation products at pH 1–13 (simulated gastric/intestinal fluids) and temperatures (4°C, 25°C, 40°C). Buffer solutions (e.g., ammonium acetate, pH 6.5) are recommended for neutral conditions .
- Kinetic Analysis : Apply the Arrhenius equation to predict shelf-life and identify degradation pathways (e.g., hydrolysis of the methylsulfanyl group under acidic conditions) .
Q. What strategies are effective for analyzing contradictory bioactivity data across different cell lines or model organisms?
- Methodological Answer :
- Data Normalization : Use internal controls (e.g., housekeeping genes in qPCR) and standardized protocols (e.g., MTT assay incubation times) to reduce variability .
- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends. For example, inconsistent antifungal activity may arise from species-specific membrane permeability differences .
- Mechanistic Follow-Up : Conduct transcriptomics or proteomics to identify off-target effects or resistance mechanisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
